1-Phenylethanethiol

Overview

Description

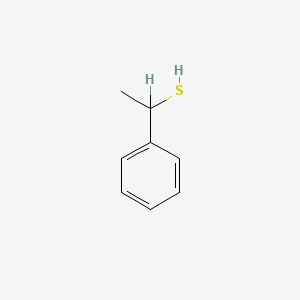

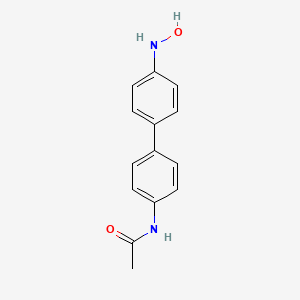

1-Phenylethanethiol is an organic compound with the chemical formula C8H10S. It is also known as phenethyl mercaptan and is an important compound in the field of organic chemistry. This compound is used in various scientific research applications due to its unique properties.

Scientific Research Applications

Organic Synthesis: Thiol Functional Group Source

1-Phenylethanethiol: is widely used as a source of the thiol functional group in organic synthesis. It is often introduced by S-alkylation to produce various alkyl benzylthioethers . This application is crucial for creating molecules with specific properties for pharmaceuticals, agrochemicals, and materials science.

Synthesis of N-Benzylacetamides

In the Ritter reaction, which is acid-catalyzed, 1-Phenylethanethiol serves as a key reagent for synthesizing N-benzylacetamides . These compounds have significant implications in medicinal chemistry, particularly in the development of new therapeutic agents.

Fullerene-Fused Isochroman Derivatives

This compound is a precursor in the synthesis of fullerene-fused isochroman derivatives, achieved through palladium-catalyzed hydroxyl-directed cyclization . These derivatives are of interest in the study of organic electronics and photonics due to their unique electronic properties.

Friedlander Synthesis of Quinolines

1-Phenylethanethiol: is involved in the Friedlander synthesis of quinolines, where it reacts with 2-aminobenzylic alcohol derivatives to yield corresponding quinones . Quinolines are important heterocyclic compounds with applications in antimalarial and anticancer drugs.

Regioselective Multicomponent Synthesis of Pyrimidines

The compound plays a role in the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines . Pyrimidines are essential structures in nucleic acids and are also key components in several pharmaceuticals.

Chemical Safety and Handling

1-Phenylethanethiol: is classified under certain hazard categories and requires careful handling and storage. It is sensitive to air and should be stored away from strong oxidizing agents and in a well-ventilated place . Knowledge of its chemical safety is essential for researchers handling this compound in the lab.

Future Directions

: Fischer A, Grab W, Schieberle P. Characterisation of the most odour-active compounds in a peel oil extract from Pontianak oranges (Citrus nobilis var. Lour. microcarpa Hassk.). European Food Research and Technology, 227(3), 735-744. DOI: 10.1007/s00217-007-0781-y : Kugler E, Kováts E (1963) Helv Chim Acta 166:1480–1513 : Ziegler E (1971) Flavour Ind 2:647–653 : Wilson CW, Shaw PE (1981) J Agric Food Chem 29:494–496 : Mazza G (1987) Sci Aliments 7:459–479 : Boelens MH, Seville Spain, Jimenez R. The chemical composition of some Mediterranean citrus oils. Journal of Essential Oil Research, 4(4), 151-159. DOI: 10.1080/10412905.1989.9697755

Mechanism of Action

Target of Action

1-Phenylethanethiol is a chemical compound with the molecular formula C8H10S The primary targets of 1-Phenylethanethiol are not well-documented in the literature

Mode of Action

It has been found to exhibit an intense sulphurous, resinous smell at a very low odour threshold

Biochemical Pathways

It is known that monoterpenoids, a class of compounds that includes 1-Phenylethanethiol, are synthesized by members of the tps-g and tps-b subclades of terpene synthases . .

Result of Action

It has been found to be responsible for the odour impression detected in certain extracts due to its intense sulphurous, resinous smell . .

properties

IUPAC Name |

1-phenylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZBJCFNHPYNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863734 | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow oily liquid; Meat-like, pungent odour | |

| Record name | (+\/-)-1-Phenylethylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | (+\/-)-1-Phenylethylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.017-1.021 | |

| Record name | (+\/-)-1-Phenylethylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

1-Phenylethanethiol | |

CAS RN |

6263-65-6, 33877-11-1 | |

| Record name | 1-Phenylethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6263-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanethiol, alpha-methyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033877111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanethiol, α-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62EE7Q6MB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+/-)-1-Phenylethylmercaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-phenylethanethiol in food chemistry?

A: 1-Phenylethanethiol is a key aroma compound responsible for the distinct aroma of certain foods. Research has identified it as the character impact compound in fresh curry leaves ( Murraya koenigii). [] Its potent sulfury and burnt odor, detectable even at low concentrations, significantly contributes to the overall sensory profile of curry leaves. []

Q2: How was 1-phenylethanethiol identified as a key aroma compound in curry leaves?

A: Researchers used a combination of techniques to pinpoint 1-phenylethanethiol's role in curry leaf aroma. Aroma extract dilution analysis (AEDA) revealed its high flavor dilution (FD) factor of 8192, indicating a strong sensory impact. [] This technique involves progressively diluting an aroma extract and identifying the compounds that remain detectable at high dilutions. The identification was further confirmed by comparing its retention indices, mass spectra, and odor properties with reference standards. []

Q3: Beyond curry leaves, are there other instances where 1-phenylethanethiol influences aroma profiles?

A: Yes, 1-phenylethanethiol has been identified as a contributing aroma compound in Pontianak orange ( Citrus nobilis Lour. var. microcarpa Hassk.) peel oil. [] This highlights its presence in diverse plant sources and its potential role in shaping the aroma of various fruits and other food products.

Q4: Is there research exploring the reactivity of 1-phenylethanethiol?

A: One study investigated the oxidation of 1-phenylethanethiol compared to its alcohol counterpart, 1-phenylethanol, using Sodium Anthraquinone-1-Monosulfonate (AMS) as the oxidizing agent. [] Results showed that 1-phenylethanethiol exhibits a significantly faster oxidation rate than 1-phenylethanol under alkaline conditions. [] This finding suggests its potential role in industrial processes, such as kraft pulping, where it might participate in redox reactions involving anthraquinones.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![But-2-enedioic acid;1-[[3-(diethylamino)-2-hydroxypropyl]amino]-4-(oxiran-2-ylmethylamino)anthracene-9,10-dione](/img/structure/B1218292.png)

![[(Dimethylamino)methylene]bisphosphonic acid](/img/structure/B1218309.png)